molecular formula C10H11ClO4 B3051054 Methyl 6-chloro-3,4-dimethoxybenzoate CAS No. 30714-88-6

Methyl 6-chloro-3,4-dimethoxybenzoate

Cat. No. B3051054
CAS RN: 30714-88-6
M. Wt: 230.64 g/mol
InChI Key: MILQCPLGDKGVOQ-UHFFFAOYSA-N
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Description

Methyl 6-chloro-3,4-dimethoxybenzoate, also known as Methyl 6-chloroveratrate, is a chemical compound with the molecular formula C10H11ClO4. It is a white crystalline solid that is commonly used in scientific research applications. Methyl 6-chloro-3,4-dimethoxybenzoate is synthesized using a specific method, and it has a unique mechanism of action that produces biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization of Related Compounds

Research on compounds structurally related to Methyl 6-chloro-3,4-dimethoxybenzoate has focused on synthesis, characterization, and potential applications. For instance, the synthesis of 3,5-Dimethoxyphthalic Anhydride involved alkylation and annulation reactions starting from methyl 3,5-dimethoxybenzoate. This compound was synthesized as a precursor for further research into substituted anthraquinones and hypericin derivatives, highlighting its significance in the synthesis of complex organic molecules (Liu Zuliang, 2007).

Natural Product Derivatives and Biological Activity

In another study, derivatives of griseofulvin, including compounds structurally related to Methyl 6-chloro-3,4-dimethoxybenzoate, were isolated from the mangrove endophytic fungus Nigrospora sp. These compounds showed moderate antitumor and antimicrobial activities, indicating the potential of such derivatives in medicinal chemistry and drug discovery (X. Xia et al., 2011).

Chemical Synthesis and Applications

The chemical synthesis of related compounds has been explored for various applications. For example, the synthesis of 2,6-Dimethoxybenzoic Acid involved a multi-step reaction, showcasing the complexity and versatility of synthetic routes for such compounds. This research contributes to the broader understanding of synthetic methodologies and potential industrial applications (Xu Ya, 2002).

Advanced Materials and Molecular Structures

Studies on molecular structures and properties of related compounds, such as the crystal structure and Hirshfeld analysis of 6,7-Dimethoxy-3-[(5-Chloro-1,3,3-Trimethylindolin-2-Ylidene)Methyl]Isobenzofuran-1(3h)-One, provide insights into the intricate details of molecular interactions and stability. Such research is crucial for the development of advanced materials and the exploration of new functional properties (Suhaila Sapari et al., 2019).

Antimicrobial Activity and Mechanisms

The investigation of antibacterial activity and action mechanisms of 1,3,4-oxadiazole thioether derivatives, containing structural motifs related to Methyl 6-chloro-3,4-dimethoxybenzoate, has shown promising results. This research provides valuable information on the potential therapeutic applications of such compounds, contributing to the ongoing search for new antimicrobial agents (Xianpeng Song et al., 2017).

Safety And Hazards

The safety data sheet for “Methyl 3,4-dimethoxybenzoate” indicates that it is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

methyl 2-chloro-4,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4/c1-13-8-4-6(10(12)15-3)7(11)5-9(8)14-2/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILQCPLGDKGVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30184741
Record name Methyl 6-chloro-3,4-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-chloro-3,4-dimethoxybenzoate

CAS RN

30714-88-6
Record name Methyl 6-chloro-3,4-dimethoxybenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030714886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 6-chloro-3,4-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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